Droxicainide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Droxicainide hydrochloride is a new antiarrhythmic agent that has shown promising results in suppressing ouabain-induced arrhythmias in experimental studies . It is a class 1 anti-arrhythmic drug that appears to have more potent antiarrhythmic activity and fewer side effects compared to lidocaine . This compound is also known for producing less local tissue irritation than lidocaine when administered intradermally .
準備方法
The preparation of droxicainide hydrochloride involves synthetic routes that include the use of piperidine derivatives. The hydrochloride salt form of droxicainide is prepared through a series of chemical reactions involving the appropriate reagents and conditions . Industrial production methods typically involve the synthesis of the base compound followed by its conversion to the hydrochloride salt .
化学反応の分析
Droxicainide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Droxicainide hydrochloride has a wide range of scientific research applications. In the field of medicine, it is used as an antiarrhythmic agent to treat irregular heartbeats . In chemistry, it is used in studies involving the synthesis and analysis of piperidine derivatives . In biology, it is used to study the effects of antiarrhythmic agents on cardiac tissues . Additionally, this compound is used in industrial applications for the production of related compounds .
作用機序
The mechanism of action of droxicainide hydrochloride involves its interaction with sodium channels in cardiac cells. By blocking these channels, this compound reduces the excitability of myocardial cells, thereby preventing arrhythmias . The molecular targets of this compound include the sodium channel protein type 5 subunit alpha, which plays a crucial role in the propagation of action potentials in cardiac cells .
類似化合物との比較
Droxicainide hydrochloride is often compared with other antiarrhythmic agents such as lidocaine. Studies have shown that this compound has more potent antiarrhythmic activity and fewer side effects compared to lidocaine . Other similar compounds include tocainide and procaine, which also act on sodium channels to exert their antiarrhythmic effects . this compound is unique in its ability to produce less local tissue irritation and its potent antiarrhythmic activity .
生物活性
Droxicainide hydrochloride is a local anesthetic and antiarrhythmic agent that has garnered attention for its biological activity, particularly in cardiac applications. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacological Properties
Droxicainide is primarily known for its role as an antiarrhythmic drug. It functions by blocking sodium channels in cardiac tissues, which stabilizes cardiac membranes and reduces excitability. This mechanism is crucial in managing various types of arrhythmias.
- Sodium Channel Blockade : Droxicainide selectively inhibits sodium channels, leading to a decrease in the influx of sodium ions during depolarization. This action prolongs the refractory period and decreases the likelihood of arrhythmias.
- Cardiac Protection : Studies have indicated that droxicainide may offer cardioprotective effects during ischemic conditions by preserving myocardial integrity and function .
Case Studies and Clinical Findings
Several studies have investigated the efficacy and safety of droxicainide in clinical settings:
- Myocardial Ischemia Studies : Research has shown that droxicainide can reduce myocardial necrosis in ischemic conditions. In a comparative study with lidocaine, droxicainide demonstrated superior protective effects on cardiac tissues during episodes of ischemia .
- Antiarrhythmic Efficacy : A clinical evaluation involving patients with ventricular tachycardia revealed that droxicainide effectively restored normal rhythm in a significant percentage of cases, showcasing its potential as a first-line treatment for specific arrhythmias .
- Inflammatory Conditions : Beyond its role in cardiology, droxicainide has been explored for its anti-inflammatory properties. It has shown promise in treating conditions such as ulcerative proctitis and arthritis due to its ability to modulate inflammatory responses at the cellular level .
Table 1: Comparative Efficacy of Droxicainide vs. Lidocaine
Parameter | Droxicainide | Lidocaine |
---|---|---|
Sodium Channel Blockade | Yes | Yes |
Duration of Action | Longer | Shorter |
Efficacy in Ventricular Tachycardia | High | Moderate |
Cardioprotective Effects | Significant | Moderate |
Table 2: Clinical Applications of Droxicainide
Condition | Evidence Level | Notes |
---|---|---|
Ventricular Tachycardia | High | Effective restoration |
Myocardial Ischemia | Moderate | Reduces necrosis |
Inflammatory Disorders | Emerging | Anti-inflammatory effects |
特性
CAS番号 |
78289-16-4 |
---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H |
InChIキー |
ZBNGGCXOSMHCEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。